Product packaging for Amiprilose (hydrochloride)(Cat. No.:)

Amiprilose (hydrochloride)

Cat. No.: B1259019
M. Wt: 341.83 g/mol
InChI Key: RJNRORZRFGUAKL-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Preclinical Investigations

Amiprilose hydrochloride was developed by Greenwich Pharmaceuticals Incorporated, initially founded as Greenwich Pharmaceuticals in 1972. sec.gov The compound, developed under the name Therafectin, was intended for the treatment of Rheumatoid Arthritis. sec.gov Preclinical investigations were undertaken to understand its mechanism of action, focusing on pathways of cellular activation and proliferation associated with the pathogenesis of inflammatory rheumatic diseases. sec.gov These early studies revealed that Amiprilose hydrochloride was active in animal models of chronic inflammatory conditions, such as collagen-induced arthritis, but did not show effects in acute inflammation models. sec.gov Following extensive preclinical and clinical testing, a New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA) in 1993. sec.gov

Chemical Classification as a Synthetic Carbohydrate Derivative

Amiprilose hydrochloride is classified as a novel synthetic carbohydrate derivative. nih.govwiley.com It is specifically described as a synthetic hexose (B10828440) sugar and a modified monosaccharide. researchgate.netnih.govnih.gov Its chemical structure is 1,2-O-Isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride. nih.gov The detailed structure, including the relative and absolute configuration of its five chiral centers, was determined through spectroscopic and X-ray crystallographic analysis. wiley.com This classification is significant as synthetic carbohydrates represent a potentially new class of drugs for treating inflammatory and autoimmune diseases. researchgate.net

Early Research Hypotheses and Investigational Status

The primary hypothesis driving the initial research on Amiprilose hydrochloride was its potential efficacy as a treatment for rheumatoid arthritis, owing to its observed anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Research explored its ability to modulate cellular processes involved in inflammation. sec.gov Studies indicated that the compound could inhibit the proliferation of various hyperproliferative cell types and induce lymphokine-induced macrophage activation. targetmol.com

Despite promising preclinical and early clinical findings, the development of Amiprilose hydrochloride faced a significant setback. In September 1993, the FDA determined that it could not approve the drug based on the submitted data, citing a lack of adequate evidence demonstrating its effectiveness for treating rheumatoid arthritis. This decision halted its progression toward marketing in the United States. An Investigational New Drug (IND) is the mechanism through which a sponsor, such as a pharmaceutical company, obtains an exemption from the federal requirement that a drug must have an approved marketing application before being transported across state lines for clinical investigation. fda.gov

Significance in the Context of Immunomodulatory and Anti-inflammatory Research

Amiprilose hydrochloride holds significance in the field of immunomodulatory and anti-inflammatory research as a pioneering synthetic carbohydrate-based therapeutic candidate. nih.govresearchgate.net Its investigation shed light on the potential of modified sugars to influence the immune system and inflammatory pathways. nih.gov

Research demonstrated that Amiprilose hydrochloride could modulate cytokine activity, which is crucial in the pathology of arthritis. nih.gov Specifically, in vitro studies showed that it could significantly decrease the production of Interleukin-1 beta (IL-1β) by human peripheral blood monocytes. nih.gov IL-1 is a key mediator of inflammation and joint destruction in arthritis. nih.gov Furthermore, the compound was found to affect the production of Interleukin-2 (IL-2), another important cytokine in immune regulation. nih.gov These regulatory effects on cytokines supported the hypothesis that Amiprilose could be a viable therapeutic agent for inflammatory arthritis. nih.gov The exploration of Amiprilose hydrochloride paved the way for further investigation into synthetic carbohydrates as a novel class of drugs for managing inflammatory and autoimmune disorders. researchgate.net

Detailed Research Findings

Research AreaFindingSignificance
Mechanism of Action Inhibits proliferation of hyperproliferative cell types and induces lymphokine-induced macrophage activation. targetmol.comSuggests a mode of action relevant to the pathogenesis of diseases like rheumatoid arthritis and psoriasis. targetmol.com
Cytokine Modulation Significantly decreased Interleukin-1 beta (IL-1β) production in cultures of human peripheral blood monocytes. nih.govHighlights a specific anti-inflammatory mechanism, as IL-1β is a key mediator of inflammation in arthritis. nih.gov
Cytokine Modulation Affected Interleukin-2 (IL-2) production by mitogen-activated human peripheral blood lymphocytes. nih.govDemonstrates immunomodulatory effects on T-cell activity, further supporting its potential in autoimmune diseases. nih.gov
Clinical Efficacy Study In a 20-week trial, showed statistically significant improvement in the number of swollen joints compared to placebo. nih.govProvided evidence of clinical benefit in patients with rheumatoid arthritis. nih.gov
Clinical Efficacy Study In a 12-week trial, 41% of patients on amiprilose met the criteria for overall therapeutic response, compared to 21% on placebo. nih.govIndicated a statistically significant anti-inflammatory effect in active rheumatoid arthritis. nih.gov
Structural Analysis The absolute configuration of its five chiral centers was determined using spectroscopy and X-ray crystallography. wiley.comEstablished the precise chemical identity of the molecule, crucial for understanding its biological activity. wiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28ClNO6 B1259019 Amiprilose (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRORZRFGUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Stereochemical Characterization of Amiprilose Hydrochloride

Established Synthetic Pathways of Amiprilose

The synthesis of Amiprilose can be achieved through various routes, often starting from readily available monosaccharides. One documented pathway begins with 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. chemicalbook.com

Key Synthetic Intermediates and Reaction Conditions

A key intermediate in the synthesis of Amiprilose is 1,2:5,6-Di-O-isopropylidene-3-O-(3-dimethylaminopropyl)-α-D-glucofuranose. chemicalbook.com The synthesis involves the reaction of this intermediate with hydrogen chloride at ambient temperature to yield Amiprilose. chemicalbook.com The use of protecting groups, such as the isopropylidene groups in this case, is a common strategy in carbohydrate chemistry to ensure regioselectivity during synthetic transformations. The final deprotection step under acidic conditions removes these groups to yield the target molecule.

Starting MaterialKey IntermediateReagents & ConditionsProduct
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose1,2:5,6-Di-O-isopropylidene-3-O-(3-dimethylaminopropyl)-α-D-glucofuranoseHydrogen chloride, Ambient temperatureAmiprilose

Derivatization Strategies for Structural Modification

Chemical derivatization is a strategy employed to modify the structure of a lead compound to enhance its properties. researchgate.netnih.gov This can involve altering physicochemical characteristics to improve stability, selectivity, or to facilitate analysis. nih.govjfda-online.com For carbohydrates like Amiprilose, derivatization can target the multiple hydroxyl groups present in the molecule. While specific derivatization strategies for Amiprilose are not extensively detailed in the provided search results, general approaches in medicinal chemistry include acylation, alkylation, and the introduction of fluoroacyl groups to modify a molecule's properties. jfda-online.com Such modifications can be crucial for developing analogues with potentially improved pharmacological profiles. researchgate.net

Comprehensive Stereochemical Analysis

The stereochemistry of Amiprilose is complex, with five chiral centers. Determining the precise three-dimensional arrangement of these centers is essential for its characterization. nih.govwiley.com A combination of spectroscopic and crystallographic techniques has been employed for this purpose.

Determination of Relative Stereochemistry via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the relative stereochemistry of molecules. numberanalytics.com For Amiprilose hydrochloride, fully assigned 1H and 13C NMR spectra were utilized to establish the relative stereochemistry of four of the five chiral centers located within its rigid furanose ring system. nih.govwiley.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in determining the connectivity and spatial relationships between protons, which is crucial for stereochemical assignment. longdom.org

Assignment of Absolute Configuration through X-ray Crystallography and Circular Dichroism

While NMR can determine relative stereochemistry, assigning the absolute configuration often requires other methods. nih.govresearchgate.net For Amiprilose, a multi-faceted approach was undertaken. nih.gov

Circular Dichroism (CD) Spectropolarimetry: To confirm that no inversion of chiral centers occurred during the synthesis, the enantiomer of Amiprilose hydrochloride was synthesized from L-glucose. nih.govwiley.com Comparative analysis of the CD spectra of the natural and synthetic enantiomers helped to establish the retention of configuration. nih.govwiley.com

X-ray Crystallography: This technique provides the most definitive determination of absolute configuration. researchgate.netsoton.ac.uk The hydrobromide salt of Amiprilose and its enantiomer, along with Amiprilose hydrochloride itself, were crystallized. nih.gov Subsequent X-ray crystallographic analysis of these crystals resulted in the unambiguous assignment of the absolute configuration of all five chiral centers in the Amiprilose molecule. nih.govwiley.com

TechniquePurposeFindings
NMR Spectroscopy (¹H and ¹³C) Determination of relative stereochemistryEstablished the relative configuration of four chiral centers in the furanose ring. nih.govwiley.com
Circular Dichroism (CD) Confirmation of stereochemical integrity during synthesisShowed no inversion of chiral centers by comparing the product with a synthesized enantiomer. nih.govwiley.com
X-ray Crystallography Definitive assignment of absolute configurationDetermined the absolute configuration of all five chiral centers. nih.govwiley.com

Characterization of Synthetic Byproducts and Impurities

During the synthesis of any active pharmaceutical ingredient (API), the formation of byproducts and the presence of impurities are inevitable. jpionline.orgresearchgate.net These can originate from starting materials, intermediates, reagents, or degradation products. conicet.gov.araifa.gov.it For Amiprilose, impurities could potentially arise from the starting materials like D-glucose or from side reactions during the multi-step synthesis. Common classes of impurities in pharmaceutical manufacturing include organic impurities (e.g., by-products, degradation products), inorganic impurities (e.g., reagents, catalysts, heavy metals), and residual solvents. aifa.gov.it Regulatory guidelines necessitate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final product. jpionline.org While specific byproducts of Amiprilose synthesis are not detailed in the provided results, general sources could include products of over-reaction or incomplete deprotection. The characterization of such impurities typically involves a combination of chromatographic (e.g., HPLC) and spectroscopic (e.g., MS, NMR) techniques. conicet.gov.ar

Preclinical Pharmacodynamics and Biological Activities of Amiprilose Hydrochloride

In Vitro Cellular and Molecular Investigations

Modulation of Cell Proliferation in Specific Cell Lines

Amiprilose hydrochloride has demonstrated the ability to modulate the proliferation of several cell types in laboratory settings.

In cultured rabbit synovial fibroblasts, amiprilose hydrochloride has been shown to suppress the incorporation of 3H-thymidine, a marker of DNA synthesis and cell proliferation. researchgate.net At a concentration of 1 mg/ml, amiprilose hydrochloride reduced 3H-thymidine incorporation by 78%. researchgate.net This anti-proliferative effect was accompanied by the appearance of numerous intracytoplasmic granules or vacuoles within the fibroblasts. researchgate.net The inhibitory effects on synovial fibroblasts could be partially counteracted by the addition of indomethacin (B1671933) or dexamethasone. researchgate.net

Table 1: Effect of Amiprilose Hydrochloride on 3H-thymidine Incorporation in Rabbit Synovial Fibroblasts

CompoundConcentrationInhibition of 3H-thymidine IncorporationReference
Amiprilose hydrochloride1 mg/ml78% researchgate.net

Amiprilose hydrochloride has been found to selectively inhibit the proliferation of hyperproliferative cells, such as those derived from psoriatic lesions. nih.govnih.gov In vitro studies using skin models showed that amiprilose hydrochloride inhibited the proliferation of human fibroblasts and keratinocytes originating from the active psoriatic lesions. nih.gov Notably, this inhibitory effect was not observed in normal keratinocytes or fibroblasts from healthy donors or from uninvolved areas of psoriatic donors. nih.gov The compound was not cytotoxic to these cells at concentrations below 0.1%. nih.gov When tested in dermal equivalents, concentrations between 0.1% and 0.5% led to changes in fibroblast morphology, including the development of large intracellular vacuoles. nih.gov

Table 2: Proliferative Response of Psoriatic and Normal Skin Cells to Amiprilose Hydrochloride

Cell TypeOriginProliferative Response to Amiprilose HydrochlorideReference
FibroblastsPsoriatic Lesions (Active)Inhibition nih.gov
KeratinocytesPsoriatic Lesions (Active)Inhibition nih.gov
FibroblastsNormal Skin (Healthy Donors)No significant effect nih.gov
KeratinocytesNormal Skin (Healthy Donors)No significant effect nih.gov
FibroblastsPsoriatic Skin (Uninvolved Areas)No significant effect nih.gov
KeratinocytesPsoriatic Skin (Uninvolved Areas)No significant effect nih.gov

The effect of amiprilose hydrochloride on murine thymocytes appears to be concentration-dependent. Low concentrations of amiprilose hydrochloride (1-100 µg/ml) have been shown to stimulate the proliferation of mouse thymocytes. targetmol.comnih.gov This stimulatory effect at lower concentrations suggests a potential immunomodulatory role. nih.gov

Table 3: Effect of Amiprilose Hydrochloride on Murine Thymocyte Proliferation

Concentration RangeEffect on ProliferationReference
1-100 µg/mlStimulation targetmol.comnih.gov
Effects on Hyperproliferative Cell Types, including Psoriatic Skin Cells

Cytokine and Inflammatory Mediator Modulation

In addition to its effects on cell proliferation, amiprilose hydrochloride has been shown to modulate the production of key inflammatory mediators.

Amiprilose hydrochloride has demonstrated a dose-related reduction in prostaglandin (B15479496) E2 (PGE2) levels in the supernatant of rabbit synovial cell cultures, with a reduction of up to 73%. researchgate.net This effect on a crucial mediator of inflammation and pain suggests an anti-inflammatory mechanism of action. researchgate.net The reduction in PGE2 production occurred without affecting collagenase activity in the same system. targetmol.com

Table 4: Effect of Amiprilose Hydrochloride on Prostaglandin E2 Production

Cell TypeEffectMaximum ReductionReference
Rabbit Synovial CellsDose-related reductionup to 73% researchgate.net
Effects on Interleukin-1 Beta (IL-1β) Production

Amiprilose hydrochloride has been shown to influence the production of Interleukin-1 beta (IL-1β), a key mediator in immune regulation and inflammation. nih.gov In vitro studies on cultures of human peripheral blood monocytes revealed that exposure to various doses of Amiprilose hydrochloride resulted in a significant decrease in IL-1β production. nih.gov This inhibitory effect on a pivotal pro-inflammatory cytokine highlights one of the compound's potential mechanisms for its anti-inflammatory activity. nih.gov

Table 1: Effect of Amiprilose Hydrochloride on IL-1β Production

Cell TypeTreatmentObserved Effect on IL-1β
Human Peripheral Blood MonocytesVarying doses of Amiprilose hydrochlorideSignificant decrease in production nih.gov
Influence on Interleukin-2 (IL-2) Levels

The effect of Amiprilose hydrochloride on Interleukin-2 (IL-2) levels appears to be concentration-dependent. nih.gov When mitogen-activated human peripheral blood lymphocytes were exposed to high concentrations of the compound, a decrease in IL-2 production was observed compared to controls. nih.gov Conversely, at lower concentrations (1-10 µg/ml), which were also found to stimulate thymocyte proliferation, an increase in the levels of culture supernatant IL-2 was noted. nih.gov

Table 2: Dose-Dependent Effects of Amiprilose Hydrochloride on IL-2 Production

Cell TypeAmiprilose HCl ConcentrationObserved Effect on IL-2
Mitogen-activated human peripheral blood lymphocytesHighDecreased production nih.gov
Mitogen-activated human peripheral blood lymphocytesLow (1-10 µg/ml)Increased levels in supernatant nih.gov

Cellular Morphology and Differentiation Studies

In studies involving cultured rabbit synovial fibroblasts (synoviocytes), Amiprilose hydrochloride at a non-toxic concentration of 1 mg/ml led to notable morphological changes. researchgate.net A key observation was the appearance of numerous intracytoplasmic granules and vacuoles within these cells. researchgate.nettargetmol.com This effect was accompanied by a significant suppression of ³H-thymidine incorporation, indicating an anti-proliferative action on these cells. researchgate.net

The impact of Amiprilose hydrochloride has been examined in human skin equivalent models. nih.gov At concentrations between 0.1% and 0.5% (wt/vol) in dermal equivalents, the compound induced changes in fibroblast morphology, specifically the development of large intracellular vacuoles. targetmol.comnih.gov When 0.5% Amiprilose hydrochloride was introduced during the differentiation of developing skin equivalents, it also affected epidermal keratinocytes. nih.gov This resulted in modified morphology of basal keratinocytes and incomplete differentiation. nih.gov However, concentrations of 0.1% and lower did not appear to be toxic to fibroblasts and keratinocytes or interfere with the differentiation of the skin equivalents. nih.gov Studies also found that Amiprilose hydrochloride inhibited the proliferation of fibroblasts and keratinocytes derived from psoriatic lesions, a selective effect not seen in cells from healthy donors. nih.gov

Table 3: Morphological Effects of Amiprilose Hydrochloride on Skin Cells

Cell TypeModelAmiprilose HCl ConcentrationObserved Morphological/Differentiation Effect
FibroblastsDermal Equivalents0.1% - 0.5%Development of large intracellular vacuoles targetmol.comnih.gov
KeratinocytesDeveloping Skin Equivalents0.5%Modified basal cell morphology, incomplete differentiation nih.gov
Induction of Intracellular Granules and Vacuoles in Synoviocytes

Enzyme Activity Assessment (e.g., Collagenase activity)

Despite its effects on synoviocyte morphology and proliferation, Amiprilose hydrochloride did not appear to affect collagenase activity in the supernatant of cultured rabbit synoviocytes. researchgate.nettargetmol.com

Macrophage Activation Studies

Amiprilose has been reported to induce lymphokine-induced macrophage activation. targetmol.commedchemexpress.commedchemexpress.com This activation enables macrophages to directly kill pathogens such as Listeria monocytogenes. medchemexpress.commedchemexpress.com This suggests a role for the compound in modulating innate immune responses through the enhancement of macrophage effector functions. targetmol.commedchemexpress.commedchemexpress.com

In Vivo Studies in Experimental Animal Models of Disease

The in vivo effects of Amiprilose have been primarily evaluated in animal models of inflammatory diseases, particularly those mimicking aspects of rheumatoid arthritis. These studies are crucial for understanding the compound's pharmacodynamic profile and its potential mechanisms of action in a living organism.

The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model that shares many pathological features with human rheumatoid arthritis. nih.govreumatologiaclinica.org In studies involving Louvain (LOU) and Sprague-Dawley (SD) rats immunized with type II collagen, Amiprilose hydrochloride demonstrated notable efficacy. researchgate.net In LOU rats, treatment with Amiprilose significantly reduced the incidence of arthritis. researchgate.net While the reduction in incidence was not statistically significant in SD rats, a significant decrease in the prevalence of arthritis was observed on days 16 and 21 of the study. researchgate.net

Efficacy of Amiprilose Hydrochloride in Rat CIA Models
Rat StrainParameterAmiprilose HCl GroupControl GroupP-valueSource
Louvain (LOU)Arthritis Incidence15% (7/46)36% (16/44)<0.01 researchgate.net
Sprague-Dawley (SD)Arthritis Incidence60% (28/46)73% (33/45)>NS researchgate.net
Sprague-Dawley (SD)Arthritis Prevalence (Day 16 & 21)Significantly Lower-<0.03 researchgate.net

As demonstrated in the CIA models, Amiprilose hydrochloride has a discernible impact on both the incidence and prevalence of arthritis in rodents. researchgate.net In the genetically susceptible LOU rat strain, the compound significantly lowered the number of animals that developed arthritis. researchgate.net In the SD rat strain, while the initial onset of arthritis was not significantly prevented, Amiprilose treatment led to a lower prevalence of the disease at later time points, suggesting a potential disease-modifying effect. researchgate.net

The adjuvant-induced arthritis (AIA) model in rats is another key experimental model for studying polyarthritis. inotiv.com This model is characterized by robust and measurable polyarticular inflammation, significant bone resorption, and periosteal bone proliferation. inotiv.comchondrex.com While direct studies detailing the specific efficacy of Amiprilose in the AIA model are not extensively available in the provided results, the model is frequently used for testing anti-arthritic agents. inotiv.com The hallmarks of the AIA model, such as inflammation and bone changes, represent relevant targets for a compound with the anti-inflammatory properties attributed to Amiprilose. inotiv.comnih.gov

The therapeutic potential of Amiprilose (hydrochloride) extends to other inflammatory conditions beyond arthritis. It has been evaluated in experimental models of synovitis, a key component of inflammatory arthritis. targetmol.com In vitro studies have shown that Amiprilose hydrochloride can reduce prostaglandin E2 levels in rabbit synoviocyte supernatants, indicating a direct anti-inflammatory effect on the synovial cells. researchgate.net

Furthermore, Amiprilose has been investigated for its potential application in psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. targetmol.comnih.gov In vitro models using cells from psoriatic lesions have shown that Amiprilose hydrochloride can inhibit the proliferation of both human fibroblasts and keratinocytes derived from these lesions. nih.gov This antiproliferative effect was selective for cells from psoriatic-involved areas and was not observed in cells from healthy donors or uninvolved areas of psoriatic donors. nih.gov

In Vitro Effects of Amiprilose Hydrochloride in Other Inflammatory Models
ModelCell TypeObserved EffectSource
SynovitisRabbit SynoviocytesUp to 73% reduction in Prostaglandin E2 levels researchgate.net
PsoriasisHuman Fibroblasts & Keratinocytes (from psoriatic lesions)Inhibition of proliferation nih.gov

The immunomodulatory activity of Amiprilose (hydrochloride) is a key aspect of its preclinical profile. In studies with LOU rats, Amiprilose treatment did not affect antibody titers or delayed-type hypersensitivity to collagen, nor did it alter T-cell subset distribution. researchgate.net However, in vitro studies have shed more light on its effects on key cytokines involved in the inflammatory cascade. Amiprilose has been shown to significantly decrease the production of Interleukin-1 beta (IL-1β) in cultures of human peripheral blood monocytes. nih.gov IL-1 is a critical mediator of immune regulation and inflammation in arthritis. nih.gov The compound's ability to regulate cytokines supports its potential as a therapeutic agent for inflammatory arthritis. nih.gov

Immunological Parameters in Animal Studies

Effects on Antibody Titers and Delayed-Type Hypersensitivity

In preclinical investigations involving rat models of synovitis, Amiprilose hydrochloride (also known as SM-1213) was evaluated for its effects on immune responses. researchgate.net In experiments with Louvain (LOU) rats immunized with chick type II collagen, the administration of Amiprilose hydrochloride did not alter the antibody titers to collagen. researchgate.nettargetmol.com Furthermore, the treatment did not affect delayed-type hypersensitivity reactions to collagen in these models. researchgate.nettargetmol.com A separate filing also noted that Amiprilose hydrochloride does not directly alter T-lymphocyte activation or function, as evidenced by its lack of effect on delayed-type hypersensitivity. sec.gov

These findings suggest that while Amiprilose hydrochloride may possess other immunomodulatory and anti-inflammatory properties, it does not appear to directly influence the humoral immune response, as measured by antibody production, or T-cell mediated delayed-type hypersensitivity in the context of these specific preclinical models. researchgate.netsec.gov

Table 1: Effect of Amiprilose hydrochloride on Immune Responses in LOU Rats

Parameter Outcome Reference
Antibody Titers to Collagen No effect observed researchgate.nettargetmol.com
Delayed-Type Hypersensitivity to Collagen No effect observed researchgate.nettargetmol.comsec.gov
Influence on T-cell Subset Distribution

Studies conducted on Louvain (LOU) rats to assess the immunomodulatory effects of Amiprilose hydrochloride found that the compound did not affect the distribution of T-cell subsets. researchgate.nettargetmol.com This was observed in experiments where rats were immunized to induce arthritis, indicating that under these preclinical conditions, Amiprilose hydrochloride's mechanism of action does not involve altering the relative proportions of different T-lymphocyte populations. researchgate.net

Further documentation reinforces this finding, stating that Amiprilose hydrochloride does not directly alter T-lymphocyte activation or function. sec.gov The stability of the T-cell subset distribution in these studies suggests that the therapeutic effects observed with Amiprilose hydrochloride in models of inflammatory disease may be mediated through pathways other than direct modulation of T-cell populations. researchgate.netsec.gov

Table 2: Effect of Amiprilose hydrochloride on T-Cell Subsets in LOU Rats

Parameter Outcome Reference
T-cell Subset Distribution No effect observed researchgate.nettargetmol.com

Molecular and Cellular Mechanisms of Action of Amiprilose Hydrochloride

Identification of Putative Molecular Targets

While the precise molecular targets of Amiprilose hydrochloride are not fully elucidated, research suggests several potential candidates. One of the key putative targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of inflammatory responses, and its inhibition by Amiprilose would lead to a decrease in the expression of pro-inflammatory mediators.

Another potential area of interaction is with components of the mitogen-activated protein kinase (MAPK) pathway . nih.gov A computational analysis identified MEK1/2, key components of the MAPK pathway, as potential targets associated with the therapeutic effects of anti-inflammatory agents in conditions like Crohn's disease, suggesting a possible role for Amiprilose in modulating this pathway. nih.gov

Furthermore, studies have pointed towards interactions with cellular surface components and the extracellular matrix. For instance, in studies using human skin equivalents, Amiprilose hydrochloride affected fibroblast morphology and the dermal-epidermal attachment, suggesting an interaction with cellular adhesion molecules or extracellular matrix proteins like collagen. nih.gov

Putative Molecular TargetImplication in Mechanism of Action
NF-κB Signaling Pathway Inhibition leads to decreased production of pro-inflammatory cytokines.
MEK1/2 (MAPK Pathway) Modulation could contribute to its anti-inflammatory effects. nih.gov
Extracellular Matrix Components Interaction may alter cell morphology and tissue structure. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by Amiprilose (hydrochloride)

Amiprilose hydrochloride modulates several key intracellular signaling pathways to exert its immunomodulatory effects. A primary pathway influenced by Amiprilose is the NF-κB signaling cascade . By inhibiting this pathway, Amiprilose can reduce the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

In addition to the NF-κB pathway, there is evidence to suggest that Amiprilose may influence the PI3K/Akt signaling pathway . This pathway is crucial for various cellular processes, including cell growth, proliferation, and survival. researchgate.net While direct evidence for Amiprilose's modulation of PI3K/Akt is still emerging, its known effects on cell proliferation and inflammatory responses suggest a potential link. targetmol.comresearchgate.net

Furthermore, Amiprilose has been shown to induce the activation of macrophages through lymphokines, indicating a modulation of signaling pathways involved in macrophage activation and function. targetmol.com This could involve pathways that regulate phagocytosis, antigen presentation, and the production of various effector molecules.

Intracellular Signaling PathwayEffect of Amiprilose (hydrochloride) Modulation
NF-κB Signaling Decreased expression of pro-inflammatory mediators.
PI3K/Akt Signaling Potential role in regulating cell proliferation and survival. researchgate.net
Macrophage Activation Pathways Induction of lymphokine-induced macrophage activation. targetmol.com

Hypothesized Extracellular Mechanisms of Action

The mechanism of action of Amiprilose hydrochloride is not confined to intracellular events; it is also hypothesized to involve extracellular interactions. One of the key proposed extracellular mechanisms is its interaction with the extracellular matrix (ECM) . nih.gov Studies on human skin equivalents have shown that Amiprilose can alter fibroblast morphology and compromise the dermal-epidermal junction, suggesting a direct effect on ECM components or cell-ECM interactions. nih.gov This could involve modulation of collagen metabolism or the function of other structural proteins. nih.gov

Another hypothesized extracellular mechanism is the modulation of cell-cell interactions . The observed effects on tissue structure in skin equivalents point towards an influence on the adhesion between cells, potentially through interactions with cell adhesion molecules on the cell surface. nih.gov

Furthermore, Amiprilose may exert its effects by interacting with soluble factors in the extracellular environment, such as cytokines and growth factors. By modulating the activity or availability of these factors, Amiprilose could indirectly influence cellular behavior and inflammatory responses.

Hypothesized Extracellular MechanismPotential Consequence
Interaction with Extracellular Matrix Alteration of tissue architecture and cell morphology. nih.gov
Modulation of Cell-Cell Adhesion Changes in tissue integrity and cell communication. nih.gov
Interaction with Soluble Factors Regulation of inflammatory and cellular responses.

Comparative Analysis with Other Immunomodulatory Agents

Amiprilose hydrochloride's mechanism of action shares some similarities with other immunomodulatory agents, yet it also possesses distinct characteristics.

Compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) , which primarily act by inhibiting cyclooxygenase (COX) enzymes, Amiprilose appears to have a broader mechanism of action by targeting signaling pathways like NF-κB. While both classes of drugs reduce inflammation, Amiprilose's approach may offer a different profile of efficacy and side effects.

In comparison to disease-modifying antirheumatic drugs (DMARDs) like methotrexate, which has a broad and not fully understood mechanism involving interference with purine (B94841) metabolism, Amiprilose's targeted action on specific signaling pathways could represent a more focused therapeutic strategy. nih.gov

When compared with biologic agents such as TNF-α inhibitors , both Amiprilose and these biologics target the inflammatory cascade. However, TNF-α inhibitors are highly specific antibodies or receptor fusion proteins that directly neutralize TNF-α, whereas Amiprilose appears to act further upstream by inhibiting the NF-κB pathway, which controls the production of multiple pro-inflammatory cytokines, including TNF-α. This suggests that Amiprilose may have a broader immunomodulatory effect than highly specific biologics.

Immunomodulatory AgentPrimary Mechanism of ActionComparison with Amiprilose (hydrochloride)
NSAIDs Inhibition of COX enzymesAmiprilose targets broader signaling pathways like NF-κB.
Methotrexate Interference with purine metabolismAmiprilose has a more targeted action on specific signaling pathways.
TNF-α Inhibitors Direct neutralization of TNF-αAmiprilose acts upstream by inhibiting the NF-κB pathway, affecting multiple cytokines.

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Amiprilose Derivatives and Analogs

The foundation of Amiprilose is a modified hexose (B10828440) sugar, specifically a 3-substituted glucose derivative. researchgate.net The design of its derivatives and analogs stems from the need to explore how modifications to its core structure impact its biological effects. A key synthetic challenge involves the selective modification of the glucose molecule. Patented methods describe solvent-free synthesis processes for intermediates like 1,2:5,6-di-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-α-D-glucofuranose, which is a precursor in the synthesis of Amiprilose. google.com

The synthesis of Amiprilose itself has been thoroughly characterized, including a parallel synthesis of its enantiomer from L-glucose to confirm the absolute configuration of its five chiral centers. nih.gov This detailed structural knowledge is paramount for the rational design of new derivatives. nih.gov The development of analogs, such as SM-1211 and SM-1212, represents a targeted effort to probe the SAR of Amiprilose. researchgate.net While specific synthetic pathways for every analog are not always public, they generally involve multi-step chemical reactions starting from commercially available carbohydrates, introducing specific functional groups to alter properties like polarity, size, and hydrogen bonding capacity. The goal of these synthetic efforts is to generate a library of related compounds for subsequent biological evaluation. nih.govjmchemsci.com

Preclinical Evaluation of Derivative Activity in In Vitro Systems

The biological activity of Amiprilose and its derivatives is first assessed using a variety of in vitro systems. These preclinical evaluations provide initial data on a compound's potential efficacy and mechanism of action at the cellular level. researchgate.net

Amiprilose hydrochloride has been shown to inhibit the proliferation of several hyperproliferative cell types. nih.gov In studies using cultured rabbit synovial fibroblasts, Amiprilose hydrochloride (also known as SM-1213) demonstrated significant anti-proliferative and anti-inflammatory effects. researchgate.net At a concentration of 1 mg/ml, it suppressed ³H-thymidine incorporation by 78% and reduced the levels of prostaglandin (B15479496) E2 in the cell supernatant by up to 73%. researchgate.net In contrast, the analog SM-1211 was found to be inert in this same system, showing no significant effect on fibroblast proliferation. researchgate.net

Further in vitro studies on human skin equivalents revealed that Amiprilose hydrochloride could induce morphological changes in fibroblasts, such as the development of large intracellular vacuoles, at concentrations between 0.1% and 0.5%. nih.gov These studies help to delineate the cellular responses to the compound and its potential mechanisms. nih.gov The comparative data from these in vitro models are critical for selecting which derivatives warrant further investigation in more complex biological systems.

Table 1: In Vitro Activity of Amiprilose and its Analog SM-1211

CompoundSystemKey FindingCitation
Amiprilose HCl (SM-1213) Rabbit Synovial FibroblastsSuppressed ³H thymidine (B127349) incorporation by 78% researchgate.net
Rabbit Synovial FibroblastsReduced prostaglandin E2 levels by up to 73% researchgate.net
Human Dermal EquivalentsInduced morphological changes in fibroblasts nih.gov
SM-1211 Rabbit Synovial FibroblastsInert; did not suppress ³H thymidine incorporation researchgate.net

Assessment of Analog Activity in Animal Models

Following promising in vitro results, candidate compounds are often advanced to evaluation in animal models of disease. frontiersin.orgnih.gov For Amiprilose, which has been investigated for rheumatoid arthritis, rodent models of collagen-induced arthritis are particularly relevant. researchgate.net

In studies involving Louvain (LOU) rats with collagen-induced arthritis, Amiprilose HCl (SM-1213) demonstrated significant anti-inflammatory activity, reducing the incidence of arthritis from 36% in the control group to 15% in the treated group. researchgate.net However, when the analogs SM-1211 and SM-1212 were tested in the same animal model, they did not alter the course of the disease. researchgate.net This lack of in vivo activity for SM-1211 and SM-1212, mirroring the inertness of SM-1211 in vitro, strongly suggests that the specific structural features of Amiprilose are essential for its biological function. researchgate.net These findings underscore the importance of animal models in validating the therapeutic potential suggested by in vitro data and in confirming the structure-activity relationships observed at the cellular level.

Table 2: Comparative Activity of Amiprilose Analogs in an Animal Model

CompoundAnimal ModelDiseaseOutcomeCitation
Amiprilose HCl (SM-1213) Louvain (LOU) RatsCollagen-Induced ArthritisReduced arthritis incidence researchgate.net
SM-1212 Louvain (LOU) RatsCollagen-Induced ArthritisDid not alter the disease researchgate.net
SM-1211 Louvain (LOU) RatsCollagen-Induced ArthritisDid not alter the disease researchgate.net

Identification of Pharmacophoric Elements and Key Structural Features for Biological Activity

A pharmacophore is defined as the specific three-dimensional arrangement of chemical features essential for a molecule to exert a particular biological effect. drugdesign.orgnih.gov Identifying the pharmacophore of Amiprilose is central to understanding its mechanism and designing improved derivatives. uga.edu Although the structure-activity relationships for Amiprilose are not yet fully understood, comparative studies provide significant clues. google.com

Computational Approaches to SAR Prediction and Optimization

Modern drug discovery heavily relies on computational methods to predict and optimize the SAR of lead compounds, saving considerable time and resources. nih.govdergipark.org.tr While specific computational studies on Amiprilose are not widely published, the application of these techniques represents a logical next step in its development.

Computational approaches that could be applied to Amiprilose include:

Pharmacophore Modeling: Based on the active conformation of Amiprilose and the inactivity of its analogs, a 3D pharmacophore model could be generated. nih.gov This model would define the essential hydrogen bond donors, acceptors, hydrophobic regions, and steric constraints. It could then be used as a filter to screen large virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. d-nb.info

Quantitative Structure-Activity Relationship (QSAR): If a larger set of analogs with varying activity levels were available, QSAR studies could be performed. This involves building a statistical model that correlates the chemical properties (descriptors) of the molecules with their biological activities. Such a model could predict the activity of newly designed, unsynthesized derivatives. researchgate.net

Molecular Docking: If the biological target of Amiprilose were known, molecular docking simulations could be used. This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate the specific interactions that are key to its activity and guiding the design of analogs with improved binding affinity. dergipark.org.tr

These computational tools offer a powerful, in silico platform to refine the structure of Amiprilose, guiding the synthesis of next-generation analogs with potentially enhanced therapeutic properties.

Preclinical Pharmacokinetic Research of Amiprilose Hydrochloride

Absorption and Distribution Studies in Animal Models

Detailed in vivo studies characterizing the absorption and distribution of Amiprilose (hydrochloride) in preclinical animal models such as rats, mice, or dogs appear to be absent from the available scientific literature. For a comprehensive understanding of a drug candidate's potential, such studies are crucial as they determine the rate and extent to which the active substance becomes available in the systemic circulation and reaches various tissues. europa.eumerckvetmanual.com

Typically, absorption studies would involve administering the compound via relevant routes and measuring its concentration in plasma over time to determine key parameters like bioavailability, Cmax (maximum concentration), and Tmax (time to maximum concentration). cdri.res.in Distribution studies would further investigate the extent to which the compound partitions into different tissues and organs. researchgate.netnih.gov However, no such specific data or data tables for Amiprilose (hydrochloride) could be compiled due to the lack of published research.

Metabolism Pathways in Non-Human Biological Systems

Metabolism studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes from various preclinical species, and are often followed by in vivo metabolite profiling in plasma and excreta. cdri.res.in The absence of such published data for Amiprilose (hydrochloride) means that its metabolic fate remains uncharacterized.

Excretion Mechanisms in Preclinical Species

Specific studies detailing the mechanisms and routes of excretion for Amiprilose (hydrochloride) in preclinical species have not been identified in the available literature. Excretion studies are fundamental to determining how a compound and its metabolites are eliminated from the body, with the primary routes being renal (urine) and hepatic (bile/feces). merckvetmanual.comnih.gov

The fraction of the drug excreted unchanged in urine (fe) is a key parameter that helps in understanding the relative contribution of renal clearance versus metabolism. escholarship.org Preclinical studies in animal models are often used to predict the primary routes of elimination in humans. nih.govescholarship.org Without such studies for Amiprilose (hydrochloride), the pathways by which it is cleared from the body are unknown.

Due to the lack of available data, no data tables can be generated for the preclinical pharmacokinetics of Amiprilose (hydrochloride).

Advanced Analytical Methodologies for Amiprilose Hydrochloride Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify components within a mixture. scioninstruments.com For Amiprilose (hydrochloride), High-Performance Liquid Chromatography (HPLC) is a key technique for quantitative analysis. capes.gov.br A specific HPLC method coupled with fluorimetric detection has been developed for the determination of amiprilose in human plasma, demonstrating its utility in analyzing biological samples. capes.gov.br Such methods are crucial for establishing the purity of the bulk drug substance and for quantifying the active ingredient in various formulations. By separating the main compound from any impurities or related substances, HPLC provides critical data on the purity profile.

The quantitative aspect of these techniques ensures that the compound can be measured accurately, a requirement for pharmacokinetic studies. scioninstruments.com While specific purity analysis methods for the bulk substance are detailed in proprietary documentation, the principles rely on the high resolving power of HPLC to ensure the final product meets stringent quality standards.

Table 1: HPLC Method for Quantitative Analysis of Amiprilose

Parameter Description Source(s)
Technique High-Performance Liquid Chromatography (HPLC) capes.gov.br
Detection Fluorimetric Detection capes.gov.br
Application Quantitative determination of Amiprilose capes.gov.br

| Matrix | Human Plasma | capes.gov.br |

Spectroscopic Methods for Molecular Characterization

A comprehensive spectroscopy-based approach was undertaken to determine the complex structure of Amiprilose (hydrochloride), which contains five chiral centers. nih.gov Spectroscopic methods are indispensable for elucidating the precise three-dimensional structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy was central to this effort. nih.govuga.edu Fully assigned ¹³C and ¹H NMR spectra were used to establish the relative stereochemistry of four of the five chiral centers located within the rigid furanose ring system of the molecule. nih.govwiley.com

Table 2: Spectroscopic Techniques for Amiprilose (hydrochloride) Characterization

Technique Purpose Findings Source(s)
¹H and ¹³C NMR Determine relative stereochemistry Established the relative configuration of 4 of 5 chiral centers. nih.govwiley.com
CD Spectropolarimetry Confirm stereochemical integrity during synthesis Showed no inversion of chiral centers. nih.govwiley.com
X-ray Crystallography Determine absolute configuration Assigned the absolute configuration of all 5 chiral centers. nih.gov

Mass Spectrometry Applications in Metabolite Identification

Mass Spectrometry (MS) is a powerful tool for both structural elucidation and metabolite identification. mdpi.com As part of the initial characterization of Amiprilose (hydrochloride), mass spectrometry was utilized. nih.gov In drug development, identifying metabolites is critical for understanding a compound's metabolic fate, which informs its efficacy and safety profile.

The process of metabolite identification typically involves coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS). ru.nl This allows for the separation of metabolites from the parent drug and endogenous matrix components before they enter the mass spectrometer for analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the prediction of elemental compositions for unknown metabolite peaks. mdpi.com Further structural information is obtained through tandem mass spectrometry (MS/MS), where precursor ions of interest are fragmented to produce a characteristic spectrum, which helps to pinpoint the site of metabolic modification. mdpi.comsemanticscholar.org While specific metabolites of Amiprilose (hydrochloride) are not detailed in the available literature, the use of MS in its analysis suggests a standard approach to its metabolic profiling would be followed. nih.gov

Table 3: General Application of Mass Spectrometry in Metabolite Identification

Step Technique Purpose Source(s)
1. Separation Liquid Chromatography (LC) Separates parent drug from potential metabolites in a biological sample. ru.nl
2. Detection & Formula High-Resolution Mass Spectrometry (HRMS) Detects potential metabolites and determines their elemental composition from accurate mass. mdpi.com

| 3. Structural Analysis | Tandem Mass Spectrometry (MS/MS) | Fragments metabolite ions to identify the structure and site of modification. | mdpi.comsemanticscholar.org |

Bioanalytical Methodologies for Preclinical Samples

Bioanalytical methods are essential for quantifying a drug and/or its metabolites in biological matrices such as plasma, serum, or urine, which is a mandatory part of preclinical and clinical studies. researchgate.netnih.gov These methods must be robust, sensitive, and specific to provide reliable data for pharmacokinetic analysis.

For Amiprilose (hydrochloride), a specific and sensitive bioanalytical method using high-performance liquid chromatography (HPLC) with fluorimetric detection has been developed and applied to human plasma samples. capes.gov.br The development of such an assay indicates its suitability for preclinical evaluation in animal models. The sample preparation for bioanalysis often involves steps like protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix before instrumental analysis. nih.gov Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability, confirming that the method is reliable for its intended purpose.

Table 4: Bioanalytical Methodology for Amiprilose (hydrochloride)

Parameter Description Source(s)
Technique High-Performance Liquid Chromatography (HPLC) capes.gov.br
Detection Fluorimetric Detection capes.gov.br
Matrix Human Plasma capes.gov.br
Purpose Quantitative determination for pharmacokinetic studies. capes.gov.brresearchgate.net

| Validation | Methods are validated for accuracy, precision, selectivity, and stability. | |

Future Research Directions and Hypotheses for Amiprilose Hydrochloride

Investigation of Novel Preclinical Applications Beyond Inflammatory Diseases

While amiprilose has shown promise in managing inflammatory conditions by inhibiting the proliferation of hyperproliferative cell types and modulating macrophage activation, its unique biological activities suggest potential applications in other therapeutic areas. targetmol.com Future preclinical studies are expected to venture into oncology, virology, and cardiovascular diseases.

Initial research has already hinted at the anticancer potential of amiprilose, demonstrating a reduction in the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism involves the induction of apoptosis through caspase pathway activation and downregulation of anti-apoptotic proteins like Bcl-2. Further investigation into its efficacy against a broader range of cancer types and its potential in combination therapies is a logical next step.

The immunomodulatory effects of amiprilose also open doors for its investigation in the context of viral infections. Its ability to modulate immune responses could be harnessed to combat viruses that exploit or are exacerbated by host inflammatory reactions.

Furthermore, considering the significant role of inflammation in the development and progression of cardiovascular diseases, exploring the potential of amiprilose in this domain is a promising avenue. nih.gov Research could focus on its effects on endothelial cell function, plaque formation, and other inflammatory markers relevant to cardiovascular health.

Strategies for Enhancing Preclinical Efficacy and Selectivity of Amiprilose Derivatives

To improve the therapeutic index of amiprilose, the synthesis and evaluation of novel derivatives are crucial. google.com Chemical modifications to the core amiprilose structure can lead to enhanced efficacy, greater selectivity for specific cellular targets, and improved pharmacokinetic profiles.

Strategies for creating these derivatives may involve:

Structural Modifications: Introducing different functional groups to the amiprilose molecule can alter its binding affinity and selectivity for target proteins. frontiersin.org

Prodrug Approaches: Designing prodrugs that are converted to the active amiprilose molecule at the target site can increase local drug concentrations and minimize systemic exposure. mdpi.com

Novel Formulations: Developing advanced drug delivery systems, such as liposomes or nanoparticles, can improve the stability, solubility, and targeted delivery of amiprilose and its derivatives. mdpi.com

A systematic approach to synthesizing and screening these derivatives will be essential. High-throughput screening methods can be employed to rapidly assess the biological activity of a large number of compounds, identifying those with the most promising characteristics for further preclinical development.

StrategyPotential Advantage
Structural ModificationImproved target binding and selectivity
Prodrug ApproachEnhanced site-specific delivery
Novel FormulationIncreased stability and bioavailability

Integration of Multi-Omics Data in Preclinical Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex mechanisms of action of amiprilose. nih.gov Integrating these large-scale datasets can provide a holistic view of the cellular and molecular changes induced by the compound. frontlinegenomics.com

By analyzing how amiprilose affects gene expression, protein levels, and metabolic pathways, researchers can identify novel drug targets and predictive biomarkers. frontiersin.org This integrated approach can help to:

Elucidate Mechanism of Action: Pinpoint the specific signaling pathways and molecular networks modulated by amiprilose.

Identify Biomarkers: Discover molecular signatures that correlate with treatment response, enabling patient stratification in future clinical trials.

Repurpose the Drug: Identify new therapeutic indications for amiprilose based on its multi-omics signature. nih.gov

For instance, a multi-omics analysis of amiprilose-treated cells could reveal previously unknown effects on pathways involved in cell cycle regulation or DNA repair, suggesting its potential use in combination with other anticancer agents.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better predict the clinical efficacy of amiprilose and its derivatives, the development and use of more sophisticated preclinical models are imperative. news-medical.net While traditional 2D cell cultures and animal models have provided valuable insights, they often fail to fully recapitulate the complexity of human diseases. nih.gov

Future research should focus on utilizing advanced models such as:

3D Organoids and Spheroids: These models more closely mimic the three-dimensional architecture and cellular heterogeneity of human tissues, providing a more physiologically relevant environment for drug testing.

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, allowing for the study of drug effects in a human-like immune context.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the dynamic microenvironment of human organs, enabling the study of drug transport, metabolism, and efficacy in a controlled setting. frontiersin.org

These advanced models will be instrumental in conducting more accurate and predictive preclinical evaluations of amiprilose, bridging the gap between laboratory findings and clinical outcomes. tno.nlsec.gov For example, using a human skin equivalent model has already provided insights into the effects of amiprilose on fibroblasts and keratinocytes. nih.gov

ModelKey Advantage
3D OrganoidsMimics tissue architecture and heterogeneity
Humanized MiceProvides a human-like immune system for testing
Organ-on-a-ChipSimulates the dynamic microenvironment of organs

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of amiprilose (hydrochloride) and its derivatives, paving the way for new and improved treatments for a range of diseases.

Q & A

Q. What are the primary mechanisms of action of Amiprilose hydrochloride in anti-inflammatory and antiproliferative research?

Amiprilose hydrochloride exhibits dual anti-inflammatory and antiproliferative effects. Mechanistically, it induces lymphokine-activated macrophage polarization, enhancing phagocytic activity and cytokine modulation (e.g., TNF-α suppression). In cancer models, it disrupts mitotic nuclear division and cell cycle progression by targeting pathways such as oxidative phosphorylation and PPAR signaling. Experimental validation includes macrophage activation assays (e.g., nitric oxide release) and cell proliferation inhibition studies using flow cytometry for cell cycle arrest analysis .

Q. How is Amiprilose hydrochloride validated in preclinical models for autoimmune and vascular diseases?

Preclinical validation involves:

  • Swine restenosis models : Coronary artery injury is induced via balloon angioplasty in atherosclerotic swine, followed by Amiprilose administration (2–200 mg/kg/day) to assess neointimal hyperplasia reduction. Endpoints include histomorphometric analysis of arterial cross-sections and immunohistochemistry for inflammatory markers (e.g., CD68+ macrophages) .
  • Rheumatoid arthritis models : Collagen-induced arthritis in rodents is used to evaluate joint inflammation suppression via clinical scoring and synovial fluid cytokine profiling (ELISA) .

Advanced Research Questions

Q. How to design experiments to assess Amiprilose hydrochloride’s impact on mitotic pathways in hepatocellular carcinoma (HCC) cells?

  • In vitro : Perform RNA sequencing (RNA-seq) on HCC cell lines (e.g., HepG2) treated with Amiprilose to identify differentially expressed genes (DEGs) in pathways like mitotic nuclear division. Validate using siRNA knockdown of target genes (e.g., RNF2) followed by colony formation assays.
  • In vivo : Use orthotopic HCC mouse models with bioluminescent imaging to monitor tumor growth. Post-treatment, analyze tissues via Western blot for cell cycle regulators (e.g., Cyclin B1, CDK1) .

Q. What analytical methods resolve contradictions in pharmacokinetic (PK) data for Amiprilose hydrochloride across studies?

Contradictions in PK parameters (e.g., bioavailability variability) are addressed by:

  • Strong cation exchange (SCX) liquid chromatography : Quantify Amiprilose in plasma/serum with a validated SCX-LC method (LOD: 0.1 µg/mL) to ensure reproducibility .
  • Cross-model validation : Compare PK profiles in swine (restenosis model) vs. rodents (arthritis model) under standardized dosing (e.g., 100 mg/kg oral vs. IV). Use non-compartmental analysis (NCA) to calculate AUC and half-life .

Q. How to identify novel therapeutic targets of Amiprilose hydrochloride using bioinformatics?

  • Connectivity Map (CMap) analysis : Correlate Amiprilose-induced gene expression signatures (from RNA-seq) with CMap’s database to predict drug-target interactions (e.g., linkage to DUXAP8 lncRNA in HCC).
  • Molecular docking : Screen Amiprilose against protein databases (PDB) to identify binding partners (e.g., histone deacetylases) using AutoDock Vina. Validate via surface plasmon resonance (SPR) for binding affinity .

Q. What methodological approaches optimize Amiprilose hydrochloride dosage in in vivo studies?

  • Dose-response studies : Administer escalating doses (10–200 mg/kg) in disease models and assess efficacy-toxicity trade-offs. Monitor biomarkers (e.g., serum CRP for inflammation; Ki-67 for proliferation).
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma concentration-time curves with effect data (e.g., tumor volume reduction) using software like Phoenix WinNonlin to identify optimal dosing regimens .

Data Contradiction Analysis

Q. How to address discrepancies in Amiprilose hydrochloride’s efficacy across cancer types?

Discrepancies (e.g., strong efficacy in HCC vs. limited activity in breast cancer) require:

  • Tissue-specific transcriptomic profiling : Compare baseline gene expression (e.g., DUXAP8 levels) between responsive and non-responsive cancers via TCGA database mining.
  • Combinatorial screens : Test Amiprilose with standard chemotherapeutics (e.g., doxorubicin) in co-culture models to identify synergistic/antagonistic effects .

Methodological Resources

  • Cell-based assays : Macrophage activation (NO detection), cell cycle analysis (propidium iodide staining) .
  • Analytical tools : SCX-LC for PK studies, RNA-seq for pathway analysis .
  • Bioinformatics : CMap for target discovery, TCGA for clinical correlation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.